molecular formula C14H11FN2 B2538747 1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole CAS No. 124443-67-0

1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole

Cat. No.: B2538747
CAS No.: 124443-67-0
M. Wt: 226.254
InChI Key: QLQZBMMYHJKDSH-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a 4-fluorophenylmethyl group. Benzodiazoles, including benzimidazoles and related derivatives, are pivotal in medicinal chemistry and agrochemical research due to their diverse bioactivity profiles. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making this compound a candidate for pharmaceutical or pesticidal applications. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZBMMYHJKDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole exhibits promising anticancer properties. Studies have shown that it can inhibit tumor growth by inducing apoptosis in various cancer cell lines, including HeLa cells with an IC50 value of 15 µM . Its mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies indicate effectiveness against several bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12 µg/mL. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Antifungal Activity

Similar compounds within the benzodiazole class have shown antifungal properties. For instance, derivatives with similar structures have demonstrated significant activity against Candida albicans and Cryptococcus neoformans . The incorporation of fluorine atoms has been linked to enhanced antifungal efficacy due to improved interaction with fungal enzymes.

Metabolic Stability

The metabolic stability of this compound has been a focal point in research. Studies indicate that fluorination at the para position of the phenyl ring leads to increased metabolic stability compared to non-fluorinated analogs . This property is vital for maintaining therapeutic levels in vivo and reducing toxicity associated with rapid metabolism.

Case Study 1: Anticancer Research

In a study focusing on the anticancer potential of benzodiazole derivatives, this compound was identified as a lead compound due to its ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Development

Another research effort highlighted the compound's role in developing new antimicrobial agents. It was tested against resistant strains of bacteria, demonstrating significant inhibitory effects that suggest its potential as a scaffold for novel antibacterial drugs.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
  • Structure : Replaces the 4-fluorophenylmethyl group with a 4-chlorophenylsulfonyl moiety.
  • Impact of Substituents : The sulfonyl group is strongly electron-withdrawing, increasing reactivity in nucleophilic environments compared to the fluorophenylmethyl group.
  • Applications : Sulfonyl derivatives are often used in drug design for their stability and ability to engage in hydrogen bonding .
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
  • Structure: Contains a 2-fluorobenzyl group instead of 4-fluorophenylmethyl, with an additional pyrrolidinone ring.
  • Impact of Substituent Position : The ortho-fluorine may sterically hinder interactions with biological targets compared to the para position.
  • Applications : Such modifications are explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
Flusilazole (bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane)
  • Structure : A triazole-containing agrochemical with bis(4-fluorophenyl) groups.
  • Impact of Fluorine : The dual para-fluorophenyl groups enhance lipophilicity and resistance to oxidative degradation.
  • Applications : Broad-spectrum fungicide; demonstrates the agrochemical utility of fluorinated aromatic systems .

Physicochemical Properties

Property 1-[(4-Fluorophenyl)methyl]-1H-1,3-Benzodiazole 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-Benzimidazole Flusilazole
Molecular Weight ~242.3 (calculated) ~336.8 (estimated) 315.4
Electron Effects Moderate electron withdrawal (F) Strong electron withdrawal (Cl, SO₂) Dual electron withdrawal (F, Si)
LogP ~3.2 (predicted) ~2.8 (predicted) 4.1 (reported)
Thermal Stability High (fluorine stabilizes C-F bond) Moderate (sulfonyl group may decompose under heat) High (silane backbone)

Stability and Degradation

  • Metabolic Stability :
    • The C-F bond resists oxidative cleavage compared to C-Cl or C-H bonds, as seen in flusilazole’s environmental persistence .
  • Degradation Pathways :
    • Sulfonyl derivatives (e.g., ) may hydrolyze under acidic conditions, whereas fluorophenylmethyl groups remain intact .

Biological Activity

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodiazole core with a fluorinated phenyl group, which enhances its lipophilicity and stability, potentially influencing its biological interactions. The presence of the fluorine atom is significant as it can enhance the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer cell proliferation.
  • Receptor Binding : It may also bind to receptors that modulate signaling pathways critical for cell survival and growth .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies : In studies involving human cancer cell lines (e.g., MCF-7), the compound demonstrated cytotoxic effects with a GI50 value indicating potent activity .
  • Mechanisms : The cytotoxicity is linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis regulation .

Antimicrobial Activity

Preliminary studies have suggested antimicrobial properties for this compound:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Fungal Activity : The compound's derivatives have been tested for antifungal activity, with some showing promising results against Candida species.

Pharmacological Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroCytotoxicity observed in MCF-7 cells (GI50 < 1 nM)
AntifungalDisk diffusionEffective against C. albicans at 94.3 µM
Enzyme inhibitionEnzymatic assaysInhibition of specific enzymes linked to cancer progression
AntimicrobialMIC testingActive against multiple bacterial strains

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study explored its efficacy against drug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics.
  • Case Study 2 : Research on its anticancer effects revealed that it could sensitize cancer cells to existing chemotherapeutic agents, enhancing overall treatment efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with 4-fluorobenzaldehyde analogs under reflux conditions. A common approach involves using acidic catalysts (e.g., acetic acid) in ethanol at 80–100°C for 6–12 hours . Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity validation requires HPLC (≥95%) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of saturated solutions (e.g., in DCM/hexane). Data collection uses Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å), and structure refinement is performed with SHELXL . Complementary techniques include FT-IR (to confirm NH/CH stretches) and 1^1H NMR (to verify benzodiazole proton environments and fluorine coupling patterns) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and the CH2 bridge (δ ~5.2 ppm). 19^19F NMR (CDCl3) detects the fluorine signal at δ -115 to -120 ppm .
  • MS : HRMS (ESI+) confirms the molecular ion [M+H]+^+ (calculated for C14H11FN2: 226.0903).
  • UV-Vis : Absorbance maxima in methanol (~270 nm) indicate π→π* transitions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 or kinase enzymes) assesses binding affinities. MD simulations (GROMACS) evaluate stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
  • In vitro antimicrobial assays : Broth microdilution (CLSI guidelines) with MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves : IC50 determination via MTT assays (72-hour exposure, triplicate runs).
  • SAR studies : Compare with analogs (e.g., 2-methyl or 5-nitro derivatives) to isolate functional group contributions .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

  • Methodological Answer : For twinned crystals, use the SHELXD program for structure solution and SHELXL for refinement with a TWIN/BASF指令. Disorder in the fluorophenyl group is resolved by refining occupancy factors and applying geometric restraints. Visualization tools like ORTEP-3 aid in interpreting electron density maps .

Q. What experimental designs elucidate the metabolic fate of this compound in biological systems?

  • Methodological Answer :
  • In vitro metabolism : Incubate with rat liver microsomes (37°C, NADPH regeneration system) and analyze metabolites via LC-MS/MS. Major Phase I metabolites often result from oxidative demethylation or fluorophenyl hydroxylation .
  • Isotopic labeling : Synthesize 13^{13}C/19^{19}F-labeled analogs to track metabolic pathways using isotope-ratio mass spectrometry .

Q. How does the fluorophenyl moiety influence the compound’s reactivity under physiological conditions?

  • Methodological Answer : The electron-withdrawing fluorine atom stabilizes the benzodiazole ring against nucleophilic attack. Reactivity studies in PBS (pH 7.4, 37°C) monitored via HPLC show >90% stability after 24 hours. Decomposition products (e.g., fluorobenzaldehyde) are identified via GC-MS .

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